![molecular formula C18H15ClN2O3S3 B1227711 4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide](/img/structure/B1227711.png)
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide
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Overview
Description
4-[2-[5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethyl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Several derivatives of the compound have been synthesized and evaluated for their potential in treating various diseases. For instance, some derivatives showed promising broad-spectrum antitumor activity against multiple tumor cell lines, highlighting their potential in cancer therapy (Rostom, 2006). Additionally, certain compounds exhibited significant antimicrobial activity, suggesting their utility in combating infections (Sarvaiya et al., 2019). The antimicrobial properties were also confirmed in another study where compounds were synthesized for antimicrobial and antiproliferative applications (Abd El-Gilil, 2019).
Photodynamic Therapy for Cancer
Compounds containing the 4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide structure have been examined for their potential in photodynamic therapy, a treatment method that uses light-sensitive compounds to kill cancer cells. A study synthesized novel zinc phthalocyanine derivatives with high singlet oxygen quantum yield, which are essential for the effectiveness of Type II photodynamic therapy. These compounds show potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Inhibitory Activity Against Enzymes
Compounds derived from this chemical structure have been found to inhibit carbonic anhydrase, a metalloenzyme that is significant in various physiological processes. Novel derivatives were synthesized and tested against different isoforms of carbonic anhydrase, showing strong inhibitory activity. These findings are crucial for developing therapeutic agents for conditions where carbonic anhydrase plays a role (Eldehna et al., 2017).
Potential in Treating Neurological Disorders
Some derivatives have been synthesized and evaluated for their anticonvulsant activity. A study demonstrated that certain compounds effectively protected against convulsions induced in a model study, indicating their potential in treating neurological disorders like epilepsy (Farag et al., 2012).
Material Science Applications
Apart from medicinal applications, derivatives of this compound have also been utilized in material sciences. A study designed azo dyes containing the sulfonamide moiety of the compound for simultaneous dyeing and UV protection finishing of cotton textiles, indicating its utility in enhancing the properties of fabrics (Mohamed et al., 2020).
properties
Product Name |
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide |
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Molecular Formula |
C18H15ClN2O3S3 |
Molecular Weight |
439 g/mol |
IUPAC Name |
4-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H15ClN2O3S3/c19-14-5-1-13(2-6-14)11-16-17(22)21(18(25)26-16)10-9-12-3-7-15(8-4-12)27(20,23)24/h1-8,11H,9-10H2,(H2,20,23,24)/b16-11- |
InChI Key |
HBKQIISXGIQMKD-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)S(=O)(=O)N |
SMILES |
C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)S(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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